molecular formula C21H24N2O7 B12427899 Dehydro Nimodipine-d7

Dehydro Nimodipine-d7

Cat. No.: B12427899
M. Wt: 423.5 g/mol
InChI Key: SJJUCKCPGPCJQM-QLWPOVNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Nimodipine-d7 is a deuterated form of Nimodipine, a calcium channel blocker primarily used in the treatment of neurological conditions. The compound is often used as an internal standard in mass spectrometry for the quantification of Nimodipine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dehydro Nimodipine-d7 involves the deuteration of Nimodipine. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dehydro Nimodipine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dehydro Nimodipine-d7 is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of Nimodipine.

    Biology: Used in studies involving calcium channel blockers and their effects on cellular processes.

    Medicine: Investigated for its potential neuroprotective effects in various neurological conditions.

    Industry: Utilized in the development of new pharmaceuticals and analytical methods

Mechanism of Action

Dehydro Nimodipine-d7 exerts its effects by blocking L-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into smooth muscle cells, leading to relaxation of vascular smooth muscle and improved cerebral blood flow. The compound primarily targets calcium channels in the brain, making it effective in treating neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydro Nimodipine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in analytical and research applications .

Properties

Molecular Formula

C21H24N2O7

Molecular Weight

423.5 g/mol

IUPAC Name

3-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 5-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3/i1D3,2D3,12D

InChI Key

SJJUCKCPGPCJQM-QLWPOVNFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.